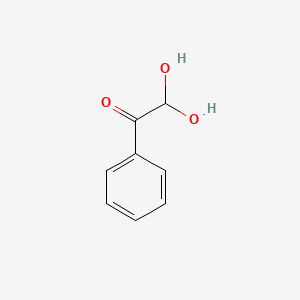

2,2-Dihydroxy-1-phenylethan-1-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,2-dihydroxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIBDIKAOBCFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032251 | |

| Record name | 2,2-Dihydroxy-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellow needles or crystals | |

| Record name | Dihydroxyacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

(3,4-isomer) insoluble to slightly soluble in water; (2,5-isomer) slightly soluble in water; (3,5-isomer) soluble in water, moderately soluble (in ethanol) | |

| Record name | Dihydroxyacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1075-06-5, 28631-86-9 | |

| Record name | Phenylglyoxal hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2-dihydroxy-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-phenyl-, dihydroxy deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dihydroxy-1-phenylethanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dihydroxy-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dihydroxy-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,2-Dihydroxy-1-phenylethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal hydrate. This versatile compound serves as a crucial intermediate in various pharmaceutical syntheses and possesses notable antioxidant properties.[1][2][3] This document offers detailed experimental protocols, comprehensive data analysis, and visual representations of the core processes to support researchers in their scientific endeavors.

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of phenylglyoxal, which readily forms its hydrate, is the oxidation of acetophenone using selenium dioxide.[4][5][6][7][8] This method offers high yields and utilizes readily available starting materials.[5][9] Alternative synthetic routes include the oxidation of benzoylcarbinol with cupric acetate, hydrolysis of 2-acetoxy-2-bromoacetophenone, and the oxidation of phenacyl bromide with dimethyl sulfoxide (DMSO).[4][9]

Experimental Protocol: Selenium Dioxide Oxidation of Acetophenone

This protocol is adapted from established literature procedures.[4][5]

Materials:

-

Acetophenone

-

Selenium Dioxide (SeO₂)

-

Dioxane (or 95% Ethanol)

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve selenium dioxide (1 mole equivalent) in a minimal amount of hot water to which dioxane (or 95% ethanol) is added.[4][5]

-

Once the selenium dioxide has completely dissolved, add acetophenone (1 mole equivalent) to the solution.[4]

-

Heat the reaction mixture to reflux and maintain for approximately four hours.[4] The reaction progress can be monitored by observing the precipitation of black elemental selenium.

-

After the reaction is complete, decant the hot solution to separate it from the precipitated selenium.

-

Remove the dioxane and water from the solution by distillation under reduced pressure using a rotary evaporator.[4]

-

The resulting crude phenylglyoxal, a yellow liquid, is then purified by vacuum distillation.[4]

-

To obtain the crystalline hydrate, dissolve the purified phenylglyoxal in approximately 3.5 to 4 volumes of hot water and allow it to cool and crystallize.[4]

-

Collect the white crystalline solid by filtration, wash with a small amount of cold water, and air dry.

Safety Precautions: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Characterization of this compound

The synthesized compound is characterized by its physical properties and various spectroscopic techniques to confirm its identity and purity.

Physical Properties

This compound is a white crystalline solid.[7] It is partly miscible with water and soluble in 95% ethanol.[10][11]

| Property | Value | References |

| Molecular Formula | C₈H₈O₃ | [12] |

| Molecular Weight | 152.15 g/mol | [12] |

| Melting Point | 76-79 °C | [10][11] |

| Boiling Point | 142 °C at 125 mmHg | [2][11] |

| Density | ~1.307 g/cm³ | [10][12] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Broad peak around 3400-3200 |

| C=O (ketone) | Strong peak around 1680-1660 |

| C-O (alcohol) | Peak in the 1100-1000 region |

| C-H (aromatic) | Peaks above 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.2 - 8.0 | Multiplet |

| Methine Proton (-CH(OH)₂) | ~5.5 | Singlet |

| Hydroxyl Protons (-OH) | Variable, broad singlet | Singlet |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The anhydrous form, phenylglyoxal, has a molecular weight of 134.13 g/mol .[13]

| Fragment (m/z) | Identity |

| 134 | [M]⁺ (Phenylglyoxal) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Diagrams

Synthesis Pathway

Caption: Synthesis of this compound from acetophenone.

Experimental Workflow

Caption: Experimental workflow for synthesis and characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:1075-06-5 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: Showing metabocard for Phenylglyoxal (HMDB0061916) [hmdb.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. lookchem.com [lookchem.com]

- 11. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [m.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. Phenylglyoxal [webbook.nist.gov]

A Technical Guide to the Physical and Chemical Properties of Phenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of phenylglyoxal hydrate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile reagent. The information is presented with a focus on quantitative data, detailed experimental protocols, and visualizations of key chemical processes and workflows.

Chemical Identity and Nomenclature

Phenylglyoxal hydrate is the hydrated form of the α-ketoaldehyde phenylglyoxal. The anhydrous form is a yellow liquid that is prone to polymerization, whereas the hydrate exists as a more stable, colorless to light yellow crystalline solid.[1] It is widely used as a chemical reagent, particularly for the specific modification of arginine residues in proteins.[2]

| Property | Value |

| IUPAC Name | 2-Oxo-2-phenylacetaldehyde hydrate; 2,2-Dihydroxy-1-phenylethan-1-one |

| Synonyms | Phenylglyoxal monohydrate, 2,2-Dihydroxyacetophenone, Benzoylformaldehyde |

| CAS Number | 1075-06-5, 78146-52-8 (Hydrate); 1074-12-0 (Anhydrous)[2][3] |

| Molecular Formula | C₈H₈O₃ (or C₈H₆O₂·H₂O)[3] |

| Molecular Weight | 152.15 g/mol [3] |

| SMILES | O.O=CC(=O)c1ccccc1[3] |

| InChI Key | YQBLQKZERMAVDO-UHFFFAOYSA-N[3] |

Physical Properties

The physical characteristics of phenylglyoxal hydrate are summarized below. The hydrate is the preferred form for storage and handling due to its increased stability compared to the anhydrous liquid.[4] Upon heating, the hydrate loses water to regenerate the anhydrous form.[2]

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 76-79 °C | [2] |

| Boiling Point | 142 °C at 125 mmHg (dehydrates to anhydrous form) | [2] |

| Solubility | DMSO: ~30 mg/mL Ethanol (95% hot): Soluble at 5% Water (hot): Soluble (1:20) Also soluble in methanol, acetone, benzene, diethyl ether. | [2] |

Chemical Properties and Reactivity

Phenylglyoxal hydrate's reactivity is dominated by its two carbonyl groups, making it a valuable tool in both organic synthesis and biochemistry.

Reactivity with Amino Acids: The most significant chemical property of phenylglyoxal is its ability to selectively react with the guanidinium group of arginine residues in proteins.[2] This reaction is highly specific and proceeds rapidly under mild pH conditions, typically forming a stable adduct where two molecules of phenylglyoxal have reacted with one arginine residue. This specificity makes it an invaluable reagent for identifying and modifying arginine residues in enzyme active sites and other protein functional domains.[5][6] While its primary target is arginine, it can also react, albeit at slower rates, with other amino acids such as histidine, lysine, and cysteine.[5]

Caption: Reaction of Phenylglyoxal with an Arginine Residue.

Stability and Incompatibilities: Phenylglyoxal hydrate is chemically stable under standard room temperature conditions.[5] It should be stored in a dry, sealed container. It is incompatible with strong oxidizing agents, strong acids, and strong bases. When heated to decomposition, it can emit irritating fumes.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of phenylglyoxal hydrate. Below are tables summarizing typical data obtained from common analytical techniques.

¹H NMR Spectroscopy Solvent: Deuterated Chloroform (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.1-8.3 | Multiplet | 2H | Aromatic protons (ortho to C=O) |

| ~ 7.4-7.7 | Multiplet | 3H | Aromatic protons (meta, para) |

| ~ 5.8 | Singlet | 1H | Hydrated aldehyde proton (-CH(OH)₂) |

| ~ 4.0 | Broad Singlet | 2H | Hydroxyl protons (-CH(OH)₂) |

Infrared (IR) Spectroscopy Sample prepared as a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-3500 | Strong, Broad | O-H Stretch (from water of hydration and gem-diol)[7] |

| 3000-3100 | Medium | Aromatic C-H Stretch[8][9] |

| ~ 1680-1700 | Strong | Ketone C=O Stretch[7] |

| 1580-1600 | Medium-Strong | Aromatic C=C Stretch[9] |

| 1100-1200 | Strong | C-O Stretch (gem-diol) |

Mass Spectrometry (Electron Ionization) Note: The hydrate typically loses water in the mass spectrometer, so the spectrum reflects the anhydrous phenylglyoxal (M.W. 134.13 g/mol ).

| m/z | Interpretation |

|---|---|

| 134 | Molecular Ion (M⁺)[10] |

| 105 | [M - CHO]⁺ (Loss of formyl radical) - Often the base peak[11] |

| 77 | [C₆H₅]⁺ (Phenyl cation)[11] |

Biological Activity and Applications

Phenylglyoxal hydrate is a powerful tool in biochemical and pharmaceutical research due to its specific reactivity and biological effects.

-

Enzyme Inhibition: It is a potent inhibitor of several enzymes, most notably mitochondrial aldehyde dehydrogenase.[5] This inhibitory action is often a direct result of the modification of critical arginine residues within the enzyme's active site.

-

Protein Structure and Function Studies: Its primary application is as a chemical probe to identify essential arginine residues in proteins.[5] By treating a protein with phenylglyoxal hydrate and observing changes in its function (e.g., loss of enzymatic activity), researchers can infer the importance of arginine in the protein's mechanism of action.

-

Drug Development: The ability to selectively modify proteins has applications in drug development, including the design of irreversible inhibitors and the development of bioconjugates.[6] It has also been used to develop probes for visualizing protein citrullination.[2]

-

Coagulation Research: It has been shown to inhibit the coagulant properties of Hageman factor (Factor XII) by reacting with its arginine residues.[5]

Caption: Workflow for Investigating Essential Arginine Residues.

Experimental Protocols

The following section provides detailed methodologies for the synthesis, analysis, and application of phenylglyoxal hydrate.

Protocol: Synthesis of Phenylglyoxal Hydrate

This protocol is adapted from the well-established method of oxidizing acetophenone with selenium dioxide.[12]

-

Setup: In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.

-

Dissolution: Heat the mixture to 50–55 °C and stir until all solids have dissolved.

-

Reaction: Add 120 g (1 mole) of acetophenone to the solution in one portion. Reflux the mixture with continued stirring for 4 hours. During this time, a precipitate of black selenium metal will form.

-

Isolation of Anhydrous Phenylglyoxal: Decant the hot solution from the precipitated selenium. Remove the dioxane and water by distillation under reduced pressure. Distill the remaining residue to collect the anhydrous phenylglyoxal fraction (boiling point: 95–97 °C at 25 mmHg). The product is a yellow liquid.

-

Hydration: To prepare the stable hydrate, dissolve the freshly distilled phenylglyoxal liquid in 3-4 volumes of hot water.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to promote crystallization.

-

Purification: Collect the white crystals of phenylglyoxal hydrate by vacuum filtration, wash with a small amount of cold water, and air-dry.

Protocol: General Procedure for Protein Modification

This protocol provides a general framework for modifying a protein with phenylglyoxal hydrate to probe for essential arginine residues.[5]

-

Protein Preparation: Prepare a solution of the purified protein (e.g., 1-5 mg/mL) in a suitable buffer, such as 100 mM potassium phosphate buffer, pH 8.0.

-

Reagent Preparation: Prepare a stock solution of phenylglyoxal hydrate (e.g., 100 mM) in the same buffer immediately before use.

-

Modification Reaction: Add aliquots of the phenylglyoxal stock solution to the protein solution to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM). Prepare a control sample containing only the protein and buffer.

-

Incubation: Incubate all samples at room temperature (22-25 °C) for a set period, typically 1 hour.

-

Quenching/Cleanup (Optional): The reaction can be stopped by removing excess reagent via dialysis, buffer exchange, or size-exclusion chromatography.

-

Analysis: Analyze the functional consequences of the modification. This typically involves performing an activity assay to measure the remaining enzymatic function of the protein. Further analysis by mass spectrometry can be used to identify the specific arginine residues that were modified.[5]

Protocol: Spectroscopic Characterization

-

¹H NMR Spectroscopy: Dissolve ~5-10 mg of the phenylglyoxal hydrate sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze by direct infusion into an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Conclusion

Phenylglyoxal hydrate is a cornerstone reagent for chemical biology and protein science. Its high specificity for arginine residues, coupled with its stability and well-characterized physical and chemical properties, makes it an indispensable tool for studying protein structure-function relationships, designing enzyme inhibitors, and developing novel bioconjugates. This guide provides the foundational technical data and protocols necessary for its effective use in a research and development setting.

References

- 1. PHENYLGLYOXAL synthesis - chemicalbook [chemicalbook.com]

- 2. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 3. Glyoxal, phenyl-, hydrate | C8H8O3 | CID 12215922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR _2007 [uanlch.vscht.cz]

- 10. Phenylglyoxal [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Core Mechanism of Action of 2,2-Dihydroxy-1-phenylethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dihydroxy-1-phenylethan-1-one, the hydrated form of phenylglyoxal, is a dicarbonyl compound that exhibits a range of biological activities. Its primary mechanism of action involves the specific chemical modification of arginine residues within proteins. This targeted modification leads to the inhibition of several key enzymes, thereby modulating critical physiological and pathological processes. This technical guide provides an in-depth exploration of the compound's mechanism of action, focusing on its impact on key enzymatic targets and the consequential downstream signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Introduction

This compound, hereafter referred to as phenylglyoxal hydrate, is a valuable tool in biochemistry and pharmacology for probing the functional role of arginine residues in proteins. Arginine, with its positively charged guanidinium group, is frequently involved in substrate binding, catalytic activity, and protein-protein interactions. The ability of phenylglyoxal hydrate to selectively react with this residue under mild conditions makes it a potent and specific inhibitor of various enzymes. This guide will focus on three well-documented targets of phenylglyoxal hydrate: D-amino-acid oxidase (DAAO), mitochondrial aldehyde dehydrogenase (ALDH2), and Hageman factor (Factor XII), elucidating the downstream consequences of their inhibition.

The Chemistry of Arginine Modification

The core mechanism of phenylglyoxal hydrate's action is its covalent reaction with the guanidinium group of arginine residues. This reaction is pH-dependent, typically carried out under mild alkaline conditions (pH 7-9) at room temperature or 37°C. The reaction can result in the formation of a stable cyclic adduct.

Key Enzymatic Targets and Downstream Signaling Pathways

Inhibition of D-amino-acid Oxidase (DAAO) and Modulation of NMDA Receptor Signaling

Phenylglyoxal hydrate is an inhibitor of D-amino-acid oxidase (DAAO), a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity in the central nervous system.[1][2][3]

By inhibiting DAAO, phenylglyoxal hydrate leads to an increase in the concentration of D-serine in the synaptic cleft. Elevated D-serine levels enhance the activation of NMDA receptors, which are ligand-gated ion channels. Upon binding of glutamate and a co-agonist like D-serine, the NMDA receptor channel opens, allowing for the influx of Ca²⁺ ions into the postsynaptic neuron. This influx of calcium triggers a cascade of downstream signaling events that are fundamental for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

Inhibition of Mitochondrial Aldehyde Dehydrogenase (ALDH2) and Activation of Stress-Signaling Pathways

Phenylglyoxal hydrate is a potent inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH2), a critical enzyme in the detoxification of endogenous and exogenous aldehydes, such as acetaldehyde and 4-hydroxynonenal (4-HNE).[5][6][7] Inhibition of ALDH2 leads to the accumulation of these toxic aldehydes, resulting in increased oxidative stress and cellular damage.

The accumulation of reactive aldehydes and the subsequent oxidative stress trigger the activation of several stress-responsive signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5][6] Activation of these pathways can lead to the phosphorylation and activation of transcription factors such as activator protein-1 (AP-1). Furthermore, ALDH2 inhibition has been shown to increase the nuclear translocation and phosphorylation of the p65 subunit of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.[5] Collectively, the activation of these pathways can culminate in apoptosis and inflammatory responses.

Inhibition of Hageman Factor (Factor XII) and Disruption of the Intrinsic Coagulation Cascade

Phenylglyoxal hydrate has been demonstrated to inhibit Hageman factor, also known as Factor XII. Factor XII is the initiating zymogen of the intrinsic pathway of the blood coagulation cascade. Its activation, typically triggered by contact with negatively charged surfaces, initiates a series of proteolytic activations involving other clotting factors.

By modifying essential arginine residues in Factor XII, phenylglyoxal hydrate prevents its activation and subsequent proteolytic activity. This inhibition effectively blocks the intrinsic pathway of coagulation, which is crucial for the amplification of the clotting signal. The cascade proceeds from Factor XII to Factor XI, then to Factor IX, which in complex with Factor VIIIa, activates Factor X. Factor Xa, as part of the prothrombinase complex, then converts prothrombin to thrombin, the final enzyme that cleaves fibrinogen to form a fibrin clot. Inhibition at the level of Factor XII disrupts this entire sequence of events.[8][9]

Quantitative Data

| Target Enzyme | Organism/System | Inhibitor Concentration | % Inhibition / Effect | Reference |

| D-amino-acid oxidase | Mammalian | Not specified | Loss of catalytic activity | [9] |

| Mitochondrial ALDH | Not specified | Not specified | Potent inhibitor | [5] |

| Hageman factor (Factor XII) | Purified human | Not specified | Inhibition of coagulant properties | [8] |

Note: Specific IC50 values and detailed kinetic data were not consistently available in the reviewed literature. Further targeted biochemical assays are recommended for precise quantitative characterization.

Experimental Protocols

Protocol for Arginine Modification in Proteins

This protocol is a general guideline for the chemical modification of arginine residues in proteins using phenylglyoxal hydrate.

Materials:

-

Purified protein solution

-

Phenylglyoxal hydrate solution (freshly prepared)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)

-

Quenching solution (optional, e.g., Tris buffer)

-

Spectrophotometer or other analytical instrument for activity assay

Procedure:

-

Prepare a stock solution of phenylglyoxal hydrate in a suitable solvent (e.g., water or ethanol).

-

Dilute the purified protein to a working concentration in the reaction buffer.

-

Add the phenylglyoxal hydrate solution to the protein solution to achieve the desired final inhibitor concentration. A range of concentrations should be tested.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 1 hour). The incubation time may need to be optimized.

-

(Optional) Stop the reaction by adding a quenching solution or by removing the excess reagent through dialysis or gel filtration.

-

Measure the remaining enzymatic activity of the modified protein using a suitable substrate and assay method.

-

A control reaction without phenylglyoxal hydrate should be run in parallel.

Experimental Workflow for Assessing Enzyme Inhibition

Conclusion

The mechanism of action of this compound is centered on its ability to selectively modify arginine residues, leading to the inhibition of a diverse range of enzymes. This guide has detailed its impact on DAAO, ALDH2, and Factor XII, and the consequent modulation of NMDA receptor signaling, cellular stress pathways, and the intrinsic coagulation cascade, respectively. The provided diagrams and experimental frameworks serve as a foundation for researchers and drug development professionals to further investigate and potentially exploit the therapeutic implications of this versatile compound. Future research should focus on obtaining more precise quantitative data on enzyme inhibition and further elucidating the intricate downstream signaling events to fully understand the pharmacological potential of phenylglyoxal hydrate and its derivatives.

References

- 1. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glia-derived D-serine controls NMDA receptor activity and synaptic memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jneurosci.org [jneurosci.org]

- 5. Aldehyde dehydrogenase 2 family member repression promotes colorectal cancer progression by JNK/p38 MAPK pathways-mediated apoptosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aldehyde dehydrogenase 2 family member repression promotes colorectal cancer progression by JNK/p38 MAPK pathways-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. derangedphysiology.com [derangedphysiology.com]

Spectroscopic Profile of 2,2-Dihydroxy-1-phenylethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal hydrate. This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 - 7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.5 | Singlet | 1H | Methine proton (-CH(OH)₂) |

| ~4.5 | Broad Singlet | 2H | Hydroxyl protons (-CH(OH)₂) |

Note: Predicted values can vary depending on the software and parameters used. The chemical shift of the hydroxyl protons is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Carbonyl carbon (C=O) |

| ~135 | Quaternary aromatic carbon (C-C=O) |

| ~134 | Para-aromatic carbon |

| ~129 | Ortho/Meta-aromatic carbons |

| ~95 | Dihydroxylated carbon (-CH(OH)₂) |

Note: Predicted values are for reference only and should be confirmed by experimental data.

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O stretch (hydroxyl groups) |

Data sourced from publicly available spectra.

Table 4: Mass Spectrometry Data

The mass spectrum of the anhydrous form, phenylglyoxal, is presented below as a reference. The hydrate is expected to lose water readily in the mass spectrometer.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 40 | [M]⁺ (C₈H₆O₂) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 80 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 35 | [C₄H₃]⁺ |

Data sourced from the NIST Chemistry WebBook for phenylglyoxal.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like this compound and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds).

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule (e.g., O-H, C=O, C-H aromatic, C=C aromatic).

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Heat the probe to vaporize the sample into the ion source.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), if present. For this compound, this would likely be the peak for the dehydrated molecule, phenylglyoxal (m/z 134).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. Key fragments for this molecule would include the benzoyl cation ([C₆H₅CO]⁺, m/z 105) and the phenyl cation ([C₆H₅]⁺, m/z 77).

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

Crystal Structure Analysis of 2,2-Dihydroxy-1-phenylethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic and analytical methodologies required for the crystal structure determination of 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal hydrate. While a definitive crystal structure for this compound is not currently available in publicly accessible crystallographic databases, this document outlines the necessary experimental protocols to obtain and analyze single crystals of the title compound. It is intended to serve as a practical resource for researchers in the fields of crystallography, medicinal chemistry, and drug development who are interested in elucidating the three-dimensional structure of this and similar small molecules. The guide includes detailed procedures for synthesis, crystallization, and a generalized workflow for single-crystal X-ray diffraction analysis, alongside a summary of known physicochemical properties.

Introduction

This compound (phenylglyoxal hydrate) is the hydrated form of phenylglyoxal, an organic compound containing both an aldehyde and a ketone functional group.[1] Phenylglyoxal and its derivatives are of interest in medicinal chemistry and biochemistry due to their reactivity, particularly with arginine residues in proteins. The anhydrous form is a yellow liquid, but it readily forms a colorless crystalline hydrate in the presence of water.[1] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-activity relationships, designing new derivatives with specific biological activities, and for solid-state characterization in pharmaceutical development.

To date, a detailed crystal structure of this compound, including unit cell parameters, space group, and atomic coordinates, has not been reported in the Cambridge Structural Database (CSD) or other publicly available resources. This guide, therefore, provides the necessary protocols to enable researchers to perform this analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, synthesis, and crystallization of the compound.

| Property | Value | Reference |

| Chemical Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| CAS Number | 1075-06-5 (monohydrate) | [1] |

| Appearance | White to light yellow or pinkish powder/crystal | [3] |

| Melting Point | 76-79 °C | [1] |

| Boiling Point | 142 °C at 125 mmHg | [3] |

| Solubility | Partly miscible with water; soluble in 95% ethanol | [3] |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of phenylglyoxal, which readily hydrates to form this compound, can be achieved through the oxidation of acetophenone. The subsequent crystallization of the hydrate is a straightforward process.

Materials:

-

Acetophenone

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water (deionized)

-

Chloroform

-

Cupric acetate monohydrate

-

Ethyl benzoate

-

Potassium dimsyl

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

-

Crystallization dish

Procedure for Synthesis via Selenium Dioxide Oxidation:

-

In a 1-liter three-necked round-bottom flask equipped with a stirrer and reflux condenser, combine 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.

-

Heat the mixture to 50-55 °C and stir until all solids have dissolved.

-

Add 120 g (1 mole) of acetophenone to the solution in one portion.

-

Reflux the mixture with continuous stirring for four hours.

-

Decant the hot solution to separate it from the precipitated selenium.

-

Remove the dioxane and water by distillation through a short column.

-

Distill the resulting phenylglyoxal under reduced pressure. The anhydrous product is a yellow liquid.[2]

Procedure for Crystallization of the Hydrate:

-

Dissolve the synthesized anhydrous phenylglyoxal (yellow liquid) in 3.5 to 4 volumes of hot water.[2]

-

Allow the solution to cool slowly to room temperature.

-

Colorless crystals of this compound will form.[1]

-

Collect the crystals by filtration and dry them in air. The hydrate can also be recrystallized from chloroform, carbon disulfide, alcohol, or an ether-ligroin mixture.[2]

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of this compound using a single-crystal X-ray diffractometer.

Equipment:

-

Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

-

Goniometer

-

Cryosystem (e.g., liquid nitrogen stream)

-

Microscope with polarizing capabilities

-

Crystallography software for data collection, integration, and structure solution and refinement (e.g., SHELX, Olex2)

Procedure:

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed, and optically clear crystal of this compound with dimensions ideally between 0.1 and 0.3 mm.

-

Mount the selected crystal on a suitable holder, such as a glass fiber or a loop, using a minimal amount of cryoprotectant oil (e.g., paratone-N).

-

Place the mounted crystal on the goniometer head of the diffractometer.

-

-

Data Collection:

-

Cool the crystal to a low temperature (typically 100 K) using the cryosystem to minimize thermal vibrations and potential disorder.

-

Center the crystal in the X-ray beam.

-

Perform an initial screening to determine the unit cell parameters and crystal system.

-

Proceed with a full data collection by rotating the crystal through a series of angles, collecting diffraction data at each orientation.

-

-

Data Reduction and Structure Solution:

-

Integrate the collected diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for Lorentz and polarization effects, and absorption.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods.

-

Locate and refine the positions of hydrogen atoms, which may be found in the difference Fourier map or placed in calculated positions.

-

Continue refinement until convergence is reached, as indicated by the stabilization of the R-factor and other refinement parameters.

-

-

Validation and Analysis:

-

Validate the final crystal structure using software tools to check for geometric consistency and potential errors.

-

Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding.

-

Experimental Workflow

The overall workflow for the synthesis and crystal structure analysis of this compound is depicted in the following diagram.

Conclusion

This technical guide provides a detailed roadmap for researchers aiming to determine the crystal structure of this compound. Although the structure is not yet publicly known, the synthesis and crystallization protocols are well-established. By following the generalized single-crystal X-ray diffraction workflow outlined in this document, it is anticipated that the three-dimensional atomic arrangement of this compound can be successfully elucidated. The availability of its crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its chemical properties and biological interactions.

References

Biological Activity of 2,2-Dihydroxy-1-phenylethan-1-one and Its Derivatives: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

The compound 2,2-Dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal hydrate, and its derivatives are emerging as a significant class of molecules with a broad spectrum of biological activities. These compounds, characterized by an α-hydroxyketone or a dihydroxyacetophenone backbone, have demonstrated potential as antioxidant, antimicrobial, and antitumor agents. This technical guide provides a comprehensive overview of the current state of research into the biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Core Biological Activities and Quantitative Data

This compound and its derivatives exhibit a range of biological effects, with significant research focused on their antioxidant, antimicrobial, and anticancer properties. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of these compounds.

Antioxidant Activity

This compound itself is recognized for its antioxidant properties. The antioxidant capacity of its derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Table 1: Antioxidant Activity of this compound and Its Derivatives

| Compound/Derivative | Assay | IC50/EC50 (µM) | Reference |

| This compound | DPPH | Data not available in searched literature | [1][2] |

Note: While the antioxidant property is mentioned, specific IC50 values for the parent compound were not found in the provided search results.

Antimicrobial Activity

Derivatives of dihydroxyacetophenone have shown promising antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 2: Antimicrobial Activity of Dihydroxyacetophenone Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Brominated Dihydroxyacetophenone Derivatives | Pseudomonas aeruginosa ATCC 27853 | Significant activity reported (specific MIC values not provided) | [1] |

Note: The referenced study highlights the potent antibacterial activity of brominated dihydroxyacetophenone derivatives against a drug-resistant strain of Pseudomonas aeruginosa, although specific MIC values were not detailed in the abstract.

Antitumor Activity

The antitumor potential of dihydroxyacetophenone derivatives has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to express the cytotoxic efficacy of these compounds.

Table 3: Antitumor Activity of Dihydroxyacetophenone Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2,5-Dihydroxyacetophenone (DHAP) | U266 (Multiple Myeloma) | Not specified, but induces apoptosis and cell cycle arrest | [3] |

| Brominated Dihydroxyacetophenone Derivatives | HeLa | Significant activity reported (specific IC50 values not provided) | [1] |

Note: The studies confirm the antitumor effects of these derivatives, with one study detailing the molecular mechanism in multiple myeloma cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the biological evaluation of this compound and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Test Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Inoculum: Bacterial strains are cultured overnight. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[4][5][6]

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

Workflow for MTT Assay

Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

-

Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the same amount of solvent used to dissolve the compound) is also included.

-

Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[7][8]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[1][7][8]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways

The biological effects of this compound and its derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

MAPK Signaling Pathway in Apoptosis Induction

One of the identified mechanisms of antitumor activity for dihydroxyacetophenone derivatives is the induction of apoptosis through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway plays a critical role in regulating cell proliferation, differentiation, and apoptosis.

MAPK Signaling Pathway Modulation by a Dihydroxyacetophenone Derivative

Modulation of the MAPK pathway by 2,5-dihydroxyacetophenone leading to apoptosis.

In multiple myeloma cells, 2,5-dihydroxyacetophenone (DHAP) has been shown to induce the activation of all three major MAPK pathways: JNK, p38, and ERK.[3] The activation of JNK and p38 pathways is generally associated with the promotion of apoptosis. While the ERK pathway is often linked to cell survival, in some contexts, its sustained activation can also lead to apoptosis.[3] The concurrent activation of these pathways by DHAP ultimately leads to programmed cell death and cell cycle arrest in cancer cells.[3]

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents. The available data indicates their potential in combating oxidative stress, microbial infections, and cancer. However, the field is still in its early stages, and further research is required to fully elucidate the structure-activity relationships and the precise mechanisms of action for a wider range of derivatives. Future studies should focus on synthesizing and screening a broader library of these compounds to identify more potent and selective agents. In-depth mechanistic studies are also crucial to uncover the full therapeutic potential of this versatile class of molecules and to identify novel cellular targets and signaling pathways.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Dihydroxyacetophenone Induces Apoptosis of Multiple Myeloma Cells by Regulating the MAPK Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Toxicological Profile of 2,2-Dihydroxy-1-phenylethan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for 2,2-Dihydroxy-1-phenylethan-1-one (also known as Phenylglyoxal hydrate, CAS No. 1075-06-5). The information is compiled from various scientific sources to assist in the safety assessment and handling of this compound.

Acute Toxicity

This compound exhibits moderate acute toxicity upon oral ingestion. The primary quantitative measure of this toxicity is the median lethal dose (LD50).

Table 1: Acute Oral Toxicity of this compound

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |

| LD50 | Oral | Rodent - mouse | 500 mg/kg | Details of toxic effects not reported other than lethal dose value.[1] |

Experimental Protocol: Acute Oral Toxicity (Representative)

The following is a representative protocol for an acute oral toxicity study, based on established toxicology guidelines.

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Species: Mouse (or other suitable rodent species).

Methodology:

-

Animal Housing and Acclimation: Healthy, young adult mice are acclimated to laboratory conditions for at least one week prior to the study. Animals are housed in controlled environments with respect to temperature, humidity, and light-dark cycles, with free access to standard diet and water.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil) to the desired concentrations.

-

Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and physical appearance), and body weight changes for a period of 14 days.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as the probit method.

References

In-Depth Technical Guide: Solubility of 2,2-Dihydroxy-1-phenylethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-Dihydroxy-1-phenylethan-1-one (also known as phenylglyoxal hydrate) in various solvents. This information is critical for its application in pharmaceutical synthesis, antioxidant research, and other scientific endeavors.

Core Compound Properties

This compound is an organic compound that exists as a hydrate. It serves as a valuable intermediate in the synthesis of various pharmaceuticals and possesses noteworthy antioxidant properties.[1]

| Property | Value |

| Chemical Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 76-79 °C |

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that for some solvents, solubility is enhanced with the use of sonication.

| Solvent | Concentration | Molarity | Conditions |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | 1314.49 mM | Ultrasonic assistance recommended.[2] |

| Water | 25 mg/mL | 164.31 mM | Ultrasonic assistance recommended.[2] |

| 95% Ethanol | Soluble at 5% (50 mg/mL) | ~328.62 mM | Clear to very slightly hazy solution.[3] |

| Water (qualitative) | Partly miscible | - | [4] |

Solubility in Multi-Component Solvent Systems:

For in vivo studies and specific formulations, this compound has been successfully dissolved in the following mixtures:

| Solvent System | Achievable Concentration |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (13.67 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (13.67 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (13.67 mM) |

Experimental Protocols

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

To further ensure the removal of undissolved solids, centrifuge the vial at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean, pre-weighed container to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizations

Antioxidant Signaling Pathway

This compound is known to exhibit antioxidant properties. A common mechanism by which antioxidant compounds exert their protective effects is through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.

Caption: Nrf2-ARE Antioxidant Response Pathway Activation.

Experimental Workflow: Amine Synthesis

This compound serves as a precursor for the synthesis of various amines, a common transformation in pharmaceutical development. A general workflow for this process, known as reductive amination, is depicted below.

Caption: General Workflow for Reductive Amination.

References

An In-depth Technical Guide on the Reactivity of 2,2-Dihydroxy-1-phenylethan-1-one with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity between 2,2-dihydroxy-1-phenylethan-1-one, the hydrate form of phenylglyoxal, and various amino acids. Phenylglyoxal is a reactive dicarbonyl compound known for its ability to modify proteins, a process implicated in various physiological and pathological conditions, including the formation of advanced glycation end-products (AGEs). This document details the reaction kinetics, underlying chemical mechanisms, and the biological significance of these reactions, with a particular focus on the amino acids most susceptible to modification: arginine, lysine, and cysteine. Detailed experimental protocols for studying these reactions and characterizing the resulting adducts are provided, alongside a summary of quantitative data and visual representations of key reaction and signaling pathways to facilitate a deeper understanding for researchers in the fields of biochemistry, drug development, and molecular medicine.

Introduction

This compound, commonly known as phenylglyoxal hydrate, is the hydrated and more stable form of phenylglyoxal, a potent α-dicarbonyl compound. In aqueous solutions, it exists in equilibrium with its anhydrous form, phenylglyoxal, which is highly reactive towards nucleophilic functional groups present in biomolecules, particularly the side chains of amino acids within proteins.

The modification of amino acid residues by phenylglyoxal is a subject of significant interest due to its role in the non-enzymatic glycation of proteins. This process leads to the formation of a heterogeneous group of compounds known as advanced glycation end-products (AGEs). The accumulation of AGEs is associated with the pathogenesis of numerous diseases, including diabetes mellitus, neurodegenerative disorders, and the aging process itself. Understanding the fundamental chemistry of phenylglyoxal's interaction with amino acids is therefore crucial for elucidating disease mechanisms and for the development of therapeutic interventions.

This guide will systematically explore the reactivity of this compound with key amino acids, present quantitative kinetic data, detail the experimental methodologies for their study, and illustrate the pertinent biological pathways.

Reactivity and Reaction Kinetics

The reactivity of phenylglyoxal with amino acids is highly dependent on the specific amino acid side chain, the pH of the reaction medium, and the temperature. The primary sites of reaction are the nucleophilic groups within the amino acid structures, including the α-amino group and the functional groups of the side chains.

General Reactivity Trends

Studies have shown that phenylglyoxal reacts most rapidly with arginine.[1][2] Other amino acids that exhibit significant reactivity include histidine, cystine, glycine, tryptophan, asparagine, glutamine, and lysine.[1][2] The rate of these reactions generally increases with increasing pH, which is consistent with the increased nucleophilicity of the amino groups at higher pH values. For arginine, lysine, and cysteine, a significant portion of the reaction occurs specifically with the side chain.[1][2] Other common amino acids are considerably less reactive.[1]

Quantitative Kinetic Data

While extensive quantitative data across all amino acids is limited, the reaction with arginine has been the most thoroughly studied. The reaction follows pseudo-first-order kinetics, and the second-order rate constant for the inactivation of certain enzymes by phenylglyoxal through arginine modification has been determined. For instance, the inactivation of bovine brain succinic semialdehyde dehydrogenase by phenylglyoxal has an apparent second-order rate constant of 30 M⁻¹min⁻¹.

| Amino Acid | Relative Reactivity with Phenylglyoxal | Notes |

| Arginine | Very High | Reaction is rapid and specific with the guanidinium group.[1][2] |

| Cysteine | High | The thiol group is a primary target for reaction.[1][2] |

| Lysine | Moderate | Reacts with the ε-amino group, though less reactive than with other dicarbonyls like methylglyoxal.[1][2] |

| Histidine | Moderate | The imidazole ring is susceptible to modification.[1][2] |

| Tryptophan | Moderate | The indole ring can react with phenylglyoxal.[1] |

| Glycine | Moderate | Reacts primarily through its α-amino group.[1] |

| Asparagine | Moderate | Reactivity is likely due to the α-amino group and side chain amide.[1] |

| Glutamine | Moderate | Similar to asparagine, both α-amino and side chain amide groups can react.[1] |

| Other Amino Acids | Low to Negligible | Most other standard amino acids show very slow or no reaction under mild conditions.[1][2] |

Reaction Mechanisms

The reaction of this compound with amino acids proceeds through various mechanisms depending on the functional groups present in the amino acid side chain.

Reaction with Arginine

The reaction of phenylglyoxal with the guanidinium group of arginine is the most well-characterized. It is a specific and rapid reaction that typically involves the condensation of two molecules of phenylglyoxal with one guanidinium group.[1][2] This reaction leads to the formation of a stable di-adduct.

Reaction with Lysine

The ε-amino group of the lysine side chain is a primary amine and reacts with the carbonyl groups of phenylglyoxal. The initial reaction is a nucleophilic addition of the amine to a carbonyl group, forming a carbinolamine intermediate. This intermediate can then dehydrate to form a Schiff base (imine). Phenylglyoxal is noted to be less reactive with the ε-amino group of lysine compared to other dicarbonyls like methylglyoxal and glyoxal.[1][2]

Reaction with Cysteine

The thiol (sulfhydryl) group of the cysteine side chain is a potent nucleophile and readily reacts with the electrophilic carbonyl centers of phenylglyoxal. The reaction mechanism likely involves the formation of a hemithioacetal intermediate, which can then undergo further reactions. The high reactivity of the thiol group makes cysteine a significant target for modification by dicarbonyl compounds.[3]

Biological Significance: Advanced Glycation End-Products and RAGE Signaling

The reaction products of phenylglyoxal with amino acids are a class of advanced glycation end-products (AGEs). These AGEs can accumulate on long-lived proteins, altering their structure and function. A key consequence of AGE formation is their interaction with the Receptor for Advanced Glycation End-Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The binding of AGEs, including those derived from phenylglyoxal, to RAGE activates a cascade of intracellular signaling pathways that contribute to cellular dysfunction and inflammation.

The activation of RAGE by AGEs leads to the activation of various downstream signaling molecules, including MAP kinases (p38, ERK1/2), JAK/STAT, and PI3K/Akt pathways.[4] A central event in RAGE signaling is the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines, adhesion molecules, and RAGE itself, creating a positive feedback loop that perpetuates inflammation and oxidative stress.

Experimental Protocols

This section provides detailed methodologies for studying the reaction of this compound with amino acids and for the characterization of the resulting adducts.

General Reaction Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound (phenylglyoxal hydrate) in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).

-

Prepare stock solutions of the amino acids of interest in the same buffer.

-

-

Reaction Setup:

-

In a reaction vessel, combine the amino acid solution with the phenylglyoxal hydrate solution to achieve the desired final concentrations. A typical starting point would be a molar excess of phenylglyoxal to the amino acid (e.g., 10:1 ratio).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified period. Time-course experiments can be performed by taking aliquots at different time points.

-

-

Reaction Quenching:

-

To stop the reaction, the unreacted phenylglyoxal can be removed or the sample can be immediately prepared for analysis. For some analytical methods, no quenching is necessary.

-

HPLC-UV Analysis of Reaction Products

This protocol is suitable for monitoring the disappearance of reactants and the formation of products.

-

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

A C18 reverse-phase column is commonly used.

-

-

Mobile Phase:

-

A gradient elution is typically employed. For example:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.

-

-

Detection:

-

Monitor the elution profile at a wavelength where the reactants and expected products absorb, for example, 254 nm for the phenyl group.

-

-

Sample Preparation:

-

Dilute the reaction aliquots with the initial mobile phase conditions before injection.

-

-

Data Analysis:

-

Quantify the peak areas of the reactants and products to determine the extent of the reaction over time.

-

LC-MS/MS Characterization of Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation and sensitive detection of reaction products.

-

Instrumentation:

-

A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument).

-

-

Chromatography:

-

Use similar HPLC conditions as described in section 5.2 to achieve separation of the adducts from other components.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Full Scan (MS1): Acquire full scan mass spectra to identify the molecular ions of the expected adducts. The mass of the adduct will be the sum of the masses of the amino acid and phenylglyoxal, minus the mass of any molecules lost during the reaction (e.g., water).

-

Tandem MS (MS/MS): Select the molecular ion of a putative adduct for fragmentation. The fragmentation pattern will provide structural information to confirm the identity of the adduct and the site of modification.

-

Collision Energy: Optimize the collision energy to obtain informative fragment ions.

-

-

Data Analysis:

-

Analyze the MS and MS/MS spectra to confirm the mass and structure of the reaction products.

-

Conclusion